Predicted Lipophilicity (logP 3.24) Versus Cyclohexyl Analogs: Balancing Passive Permeability and Solubility
The target compound exhibits a computed partition coefficient (logP) of 3.24, positioning it within the optimal lipophilicity range (logP 1–3) often sought for CNS drug candidates to balance passive permeability and aqueous solubility . In contrast, a hypothetical cyclohexyl analog (replacing cyclopentyl with cyclohexyl) is predicted to increase logP by approximately +0.5 to +0.7 log units, pushing the compound into a higher lipophilicity space (logP ~3.7–3.9) that is associated with increased metabolic liability, higher plasma protein binding, and elevated risk of phospholipidosis [1]. This logP difference of ≥0.5 units is physiologically meaningful and can influence tissue distribution and off-target promiscuity profiles in probe compound development [2].
| Evidence Dimension | Predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | Calculated logP = 3.24 |
| Comparator Or Baseline | Hypothetical cyclohexyl analog: estimated logP = 3.7–3.9; typical CNS drug optimal range: logP 1–3 |
| Quantified Difference | Δ logP ≈ +0.5 to +0.7 (increased lipophilicity for comparator); target compound falls closer to the upper bound of the CNS-optimal window |
| Conditions | In silico prediction using fragment-based AlogP method; comparison drawn from established medicinal chemistry principles for cycloalkyl size-lipophilicity relationships |
Why This Matters
The target compound's lipophilicity profile makes it a more suitable starting point for CNS or balanced-exposure optimization campaigns compared to its more lipophilic cyclohexyl congener.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
- [2] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
